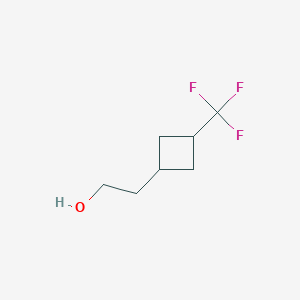
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol include other cyclobutyl derivatives with trifluoromethyl groups and ethan-1-ol moieties. Examples include:
- 2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-amine
- 2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. Further research is needed to fully understand its properties, reactions, and applications.
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-5(4-6)1-2-11/h5-6,11H,1-4H2 |
InChI Key |
QYSCPTYJYGUSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


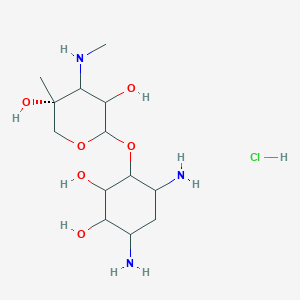
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
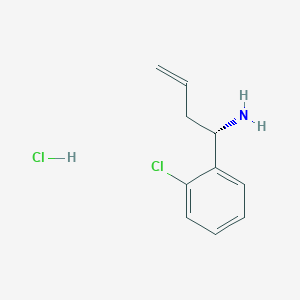
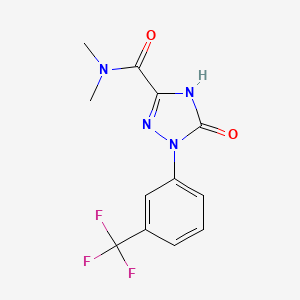

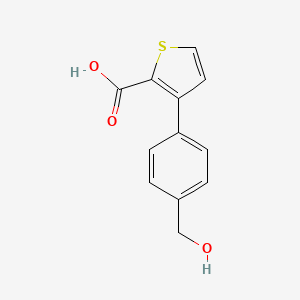
![3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)
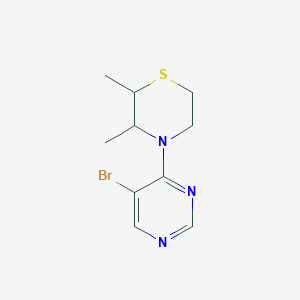
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)


![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)
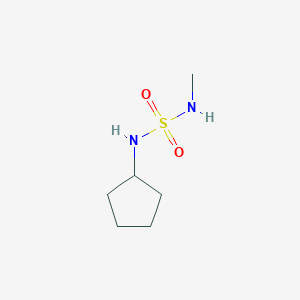
![2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
